molecular formula C10H9ClN2O B1336219 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 51802-77-8

3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1336219
CAS No.: 51802-77-8
M. Wt: 208.64 g/mol
InChI Key: RUERNNLQCZMFKW-UHFFFAOYSA-N
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Description

Historical Context and Foundational Developments of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The journey of the 1,2,4-oxadiazole ring system began in 1884 with its first synthesis by Tiemann and Krüger. Initially referred to as furo[ab1]diazoles, these compounds did not garner significant attention until the 1960s. chemicalbook.com A renewed interest was sparked by the discovery of their interesting photochemical rearrangement capabilities. google.com Since then, the 1,2,4-oxadiazole scaffold has become an area of extensive research, particularly in medicinal chemistry. chemicalbook.com

The primary and most enduring methods for synthesizing the 1,2,4-oxadiazole ring involve two main strategies. The first is the acylation of amidoximes with acylating agents like acyl chlorides, followed by cyclodehydration. fishersci.com The second prominent route is the 1,3-dipolar cycloaddition reaction between a nitrile and a nitrile oxide. mdpi.com Over the years, numerous modifications and improvements to these foundational methods have been developed to enhance yields, simplify procedures, and introduce a wide variety of substituents onto the oxadiazole core. mdpi.com

Intrinsic Electronic Structure and Chemical Characteristics of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle. However, its aromaticity is considered to be relatively low compared to other aromatic systems, which contributes to its unique reactivity. chemicalbook.com This reduced aromatic character makes the ring susceptible to various transformations, including thermal and photochemical rearrangements.

The electronic landscape of the 1,2,4-oxadiazole ring is characterized by the presence of one oxygen and two nitrogen atoms, which influences its chemical behavior. The carbon atoms at positions 3 and 5 (C3 and C5) are electrophilic in nature and are thus prone to attack by nucleophiles. Conversely, these positions are generally inert to electrophilic substitution reactions. The weak O-N bond within the ring is a key feature, often leading to ring-opening reactions under certain conditions. chemicalbook.com

PropertyDescription
Ring Size 5-membered
Heteroatoms 1 Oxygen, 2 Nitrogen
Aromaticity Low
Reactivity Prone to nucleophilic attack at C3 and C5; Susceptible to ring rearrangements

Positioning of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole within Current Heterocyclic Research

While specific research on this compound is limited, its structural motifs place it within a significant area of current heterocyclic research. The presence of a chloromethyl group at the 5-position is of particular interest. This functional group serves as a versatile handle for further synthetic modifications, allowing for the introduction of various other functionalities through nucleophilic substitution reactions.

The synthesis of such compounds generally follows the established routes for 1,2,4-oxadiazole formation. For example, the synthesis of the related compound 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) can be achieved through the reaction of benzamidoxime (B57231) with chloroacetyl chloride. google.com A similar strategy, starting with 2-phenylacetamidoxime (B106280), would be a logical synthetic route to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUERNNLQCZMFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429006
Record name 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
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Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-77-8
Record name 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
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Chemical Reactivity and Derivatization Pathways of 3 Benzyl 5 Chloromethyl 1,2,4 Oxadiazole

Transformations Involving the Chloromethyl Substituent

The chloromethyl group serves as a key handle for derivatization, being susceptible to a variety of reactions, most notably nucleophilic substitutions.

The chlorine atom on the methyl group at the C5 position is an effective leaving group, facilitating classic bimolecular nucleophilic substitution (S_N2) reactions. A prominent example of this reactivity is the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with potassium cyanide (KCN). nih.gov This reaction proceeds via a typical S_N2 mechanism to replace the chlorine atom with a cyanide anion (CN⁻), yielding the corresponding 1,2,4-oxadiazol-5-ylacetonitrile derivative. nih.govsemanticscholar.org

Studies have shown that when conducted at room temperature in a solvent like acetonitrile (B52724), this transformation is highly efficient, producing the cyanated product as the major component in high yield. semanticscholar.org This pathway provides a straightforward method for introducing a nitrile functional group, which can serve as a precursor for further chemical modifications.

Table 1: Nucleophilic Substitution (S_N2) Reaction with KCN

ReactantReagentConditionsMajor ProductYield
5-(chloromethyl)-3-(substituted-phenyl)-1,2,4-oxadiazoleKCN (10 equiv)CH₃CN, Room Temp.1,2,4-oxadiazol-5-ylacetonitrile derivative~85%

The versatile chloromethyl group can be converted into an azidomethyl group through an S_N2 reaction with an azide (B81097) salt, such as sodium azide. This creates a 3-benzyl-5-(azidomethyl)-1,2,4-oxadiazole intermediate, a key building block for advanced derivatization using "click chemistry." organic-chemistry.orgnih.gov

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, modular, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition (CuAAC). nih.gov In this reaction, the azidomethyl intermediate readily reacts with a terminal alkyne in the presence of a copper(I) catalyst. This cycloaddition is highly specific, regioselectively yielding a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This methodology allows for the efficient covalent linking of the oxadiazole scaffold to a wide variety of other molecular fragments, accelerating the development of complex molecules. nih.gov

An unusual and noteworthy transformation occurs when the reaction between 5-(chloromethyl)-1,2,4-oxadiazoles and KCN is performed at elevated temperatures. nih.gov While the initial step is the S_N2 formation of the acetonitrile derivative as described previously, increasing the reaction temperature to 100°C leads to the formation of 1,2,4-oxadiazole-substituted propanes as the major products. nih.govsemanticscholar.org

This transformation represents a non-reductive decyanation pathway, converting a trisubstituted acetonitrile into its corresponding alkane. nih.gov The proposed mechanism involves the initial formation of the acetonitrile, which then reacts further in the presence of KCN and in situ-generated HCN. semanticscholar.org This process is believed to proceed through a cyanoimine salt intermediate, followed by the extrusion of cyanogen (B1215507) to yield the final alkane product. semanticscholar.org This represents the first documented example of converting a nitrile group into an alkane using a KCN–HCN system. nih.govsemanticscholar.org

Table 2: Temperature-Dependent Reaction with KCN

Starting MaterialReagentTemperatureMajor Product TypeReaction Pathway
5-(chloromethyl)-1,2,4-oxadiazoleKCNRoom TemperatureAcetonitrileS_N2 Substitution
5-(chloromethyl)-1,2,4-oxadiazoleKCN100 °CAlkane (Propane derivative)S_N2 followed by Decyanation

Reactivity of the 1,2,4-Oxadiazole (B8745197) Heterocyclic Core

The 1,2,4-oxadiazole ring is characterized by low aromaticity and a labile O-N bond, making it prone to rearrangements into more stable heterocyclic systems under thermal or photochemical conditions. osi.lv

One of the most significant thermal transformations of the 1,2,4-oxadiazole ring is the Boulton-Katritzky rearrangement (BKR). chim.it This reaction is an internal nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain at the C3 position of the oxadiazole attacks the electrophilic N(2) atom of the ring. chim.it This attack leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.it

The BKR is versatile, leading to various heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles, depending on the nature of the side chain. chim.it However, this rearrangement is contingent on the specific structure of the C3 substituent. For the Boulton-Katritzky rearrangement to occur, the side chain must contain a nucleophilic center positioned to facilitate intramolecular attack. In the case of 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole, the benzyl (B1604629) group at the C3 position lacks the requisite nucleophilic atom in the appropriate location to participate in a classic BKR.

Upon irradiation, the 1,2,4-oxadiazole nucleus can undergo several isomerization and rearrangement reactions. The photo-induced process often generates a highly reactive open-chain intermediate that can be described as having zwitterionic, bi-radical, or nitrene-like characteristics. chim.it The ultimate products depend on the reaction conditions and the substituents on the ring.

Common photochemical pathways include:

Ring Contraction-Ring Expansion (RCE): This route can lead to the isomerization of a 1,2,4-oxadiazole into a more stable 1,3,4-oxadiazole. chim.itrsc.org

Internal Cyclization-Isomerization (ICI): This pathway can result in the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Photochemical Boulton-Katritzky Reaction: A photochemical variant of the BKR has also been studied, particularly with arylhydrazones of 3-benzoyl-1,2,4-oxadiazoles, leading to the formation of triazoles. nih.govrsc.org

These photochemical transformations highlight the inherent instability and reactivity of the 1,2,4-oxadiazole ring, providing synthetic routes to a variety of other heterocyclic structures. osi.lvrsc.org

Nucleophilic Attack and Ring-Opening Processes (e.g., Hydrazinolysis)

The 1,2,4-oxadiazole ring, while aromatic, possesses sites susceptible to nucleophilic attack, which can lead to ring-opening reactions. One of the notable examples of such a process is hydrazinolysis, the reaction with hydrazine (B178648). In the case of 1,3,4-oxadiazoles, hydrazinolysis is a known method for their conversion into 1,2,4-triazoles. acs.orgnih.gov A similar reactivity pattern can be anticipated for this compound.

The reaction with hydrazine hydrate (B1144303) is expected to initiate a nucleophilic attack on the carbon atom at position 5 of the oxadiazole ring. This attack would be followed by the cleavage of the O-N bond, leading to the opening of the ring. Subsequent intramolecular cyclization of the resulting intermediate would then lead to the formation of a more stable 1,2,4-triazole (B32235) derivative. This transformation is a classic example of a ring interconversion reaction, where one heterocyclic system is converted into another.

Beyond hydrazinolysis, other strong nucleophiles can also induce ring-opening or rearrangement of the 1,2,4-oxadiazole core, depending on the reaction conditions and the nature of the substituents on the ring. chim.it

Reactivity of the Benzyl Substituent

The benzyl group attached to the 1,2,4-oxadiazole ring at position 3 offers additional sites for chemical modification, namely the phenyl ring and the benzylic methylene (B1212753) group.

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The feasibility and outcome of such reactions are influenced by the electronic properties of the 1,2,4-oxadiazole ring, which acts as a substituent on the benzene (B151609) ring. Heterocyclic systems can exert both activating and deactivating effects on attached aromatic rings towards electrophiles. numberanalytics.comnumberanalytics.com

In the case of this compound, the oxadiazole moiety is generally considered to be an electron-withdrawing group. This deactivating effect would make the phenyl ring less reactive towards electrophiles compared to benzene itself. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely require more forcing conditions.

The directing effect of the benzyl group itself favors substitution at the ortho and para positions of the phenyl ring. However, the deactivating nature of the oxadiazole ring might also influence the regioselectivity of the substitution.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ 3-(4-nitrobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole

The benzylic methylene group (-CH₂-) in this compound is another reactive site. The protons on this carbon are more acidic than those of a simple alkane due to the stabilization of the resulting carbanion by the adjacent aromatic ring and the oxadiazole ring. This acidity allows for deprotonation by a strong base, followed by reaction with various electrophiles.

Furthermore, the benzylic position is susceptible to oxidation. nih.gov Treatment with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methylene group to a carbonyl group, yielding the corresponding ketone. libretexts.org Radical halogenation at the benzylic position is also a plausible transformation, which would introduce a halogen atom that could be further displaced by nucleophiles. libretexts.org

Table 2: Potential Functionalizations of the Benzylic Methylene Group

Reaction Type Reagents Potential Product
Oxidation KMnO₄ 3-benzoyl-5-(chloromethyl)-1,2,4-oxadiazole
Halogenation N-Bromosuccinimide (NBS), light 3-(bromophenylmethyl)-5-(chloromethyl)-1,2,4-oxadiazole

Advanced Spectroscopic and Analytical Characterization of 3 Benzyl 5 Chloromethyl 1,2,4 Oxadiazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional techniques that provide initial, critical insights into the molecular framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the integration of ¹H NMR signals reveals the relative number of protons. Spin-spin coupling patterns in ¹H NMR further elucidate the proximity of neighboring, non-equivalent protons.

For 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the benzyl (B1604629) and chloromethyl protons. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons would present as a singlet around δ 4.1 ppm, and the chloromethyl (CH₂Cl) protons would also be expected to appear as a singlet, typically downfield due to the electron-withdrawing nature of the chlorine atom, around δ 4.8 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are expected to resonate at the lower field region of the spectrum, typically between δ 160-175 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm), while the benzylic and chloromethyl carbons would be found in the aliphatic region, with the latter being more deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C3 (Oxadiazole)-~168.5
C5 (Oxadiazole)-~173.0
Benzyl CH₂~4.1 (s, 2H)~32.0
Phenyl C (ipso)-~135.0
Phenyl C (ortho)~7.3 (m, 2H)~129.0
Phenyl C (meta)~7.3 (m, 2H)~128.5
Phenyl C (para)~7.2 (m, 1H)~127.0
Chloromethyl CH₂~4.8 (s, 2H)~38.0

Note: The chemical shifts are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would primarily show correlations among the aromatic protons of the benzyl group, confirming their connectivity within the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC or HMQC spectrum would definitively link the proton signals of the benzylic and chloromethyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways, which can further confirm the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For this compound (C₁₀H₉ClN₂O), the expected exact mass would be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass Observed Mass
[M+H]⁺209.0476To be determined experimentally
[M+Na]⁺231.0296To be determined experimentally

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where the m/z ratio of an ion is determined by measuring the time it takes for it to travel a known distance in a field-free region. TOF analyzers are known for their high mass accuracy and resolution, making them well-suited for HRMS analysis. In addition to providing accurate mass measurements, the fragmentation patterns observed in the mass spectrum can offer valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the benzyl group, loss of the chloromethyl group, and fragmentation of the oxadiazole ring.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the bonding and electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=N and C-O-N stretching of the oxadiazole ring, and the C-Cl stretching of the chloromethyl group. Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C=N (Oxadiazole)Stretching1620-1550
C-O-N (Oxadiazole)Stretching1450-1380
C-ClStretching800-600

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to the π → π* transitions of the phenyl ring and the oxadiazole system.

By integrating the data from these advanced spectroscopic and analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its molecular structure and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum provides definitive evidence for its key structural components: the benzyl group, the chloromethyl group, and the 1,2,4-oxadiazole heterocyclic ring.

The analysis of the spectrum would reveal characteristic absorption bands corresponding to specific bond vibrations. Aromatic C-H stretching from the benzyl group typically appears above 3000 cm⁻¹. who.int The stretching vibrations of the C=C bonds within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. The 1,2,4-oxadiazole ring is characterized by several key absorptions, including the C=N stretching vibration, which is often observed around 1615-1642 cm⁻¹, and the C-O-C (ether-like) stretching within the ring, appearing in the 1200-1000 cm⁻¹ range. who.intnih.govacs.org The presence of the aliphatic CH₂ groups in the benzyl and chloromethyl moieties would be confirmed by C-H stretching vibrations typically found in the 2960-2850 cm⁻¹ range. Furthermore, a distinct absorption corresponding to the C-Cl stretching of the chloromethyl group is expected in the 800-600 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic (Benzyl Ring)
2960 - 2850C-H StretchAliphatic (CH₂)
1642 - 1615C=N Stretch1,2,4-Oxadiazole Ring
1600 - 1450C=C StretchAromatic (Benzyl Ring)
1200 - 1000C-O-C Stretch1,2,4-Oxadiazole Ring
800 - 600C-Cl StretchChloromethyl Group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound—namely the phenyl group and the 1,2,4-oxadiazole ring—are expected to give rise to characteristic absorption bands. These absorptions are due to the promotion of electrons from a ground electronic state to a higher energy excited state.

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Region
π → πBenzyl Ring, 1,2,4-Oxadiazole Ring200 - 300 nm
n → π1,2,4-Oxadiazole Ring (C=N, N-O)> 280 nm (often lower intensity)

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of this compound.

Table 3: Illustrative Crystallographic Data from a Related 1,2,4-Oxadiazole Structure

ParameterExample Value (from C₁₄H₈Cl₂N₂O)Information Provided
Crystal SystemTriclinicThe basic symmetry of the crystal lattice.
Space GroupP-1The specific symmetry elements of the unit cell.
Dihedral Angle9.5 (1)°The relative orientation between the oxadiazole and a phenyl ring. nih.gov
Intermolecular InteractionsC-H···ClForces governing the packing of molecules in the crystal. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to assess the purity of the resulting product. nih.govacs.org For the synthesis of this compound, TLC would be performed on silica (B1680970) gel plates (GF254). A small spot of the reaction mixture is applied to the plate, which is then developed in a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase. The final product, starting materials, and any byproducts will have different Retention Factor (Rf) values, allowing for a visual confirmation of the reaction's completion and an initial gauge of purity under UV light (254 nm). nih.gov

Flash Column Chromatography for Purification

Following synthesis, Flash Column Chromatography is the standard method for purifying the crude this compound on a preparative scale. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system, similar to one optimized by TLC (e.g., a gradient of ethyl acetate in petroleum ether or hexane), is then passed through the column under pressure. ias.ac.in The components of the crude mixture travel through the column at different rates based on their affinity for the stationary phase. Fractions are collected and analyzed (usually by TLC) to isolate the pure compound, effectively removing unreacted starting materials and synthetic byproducts.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for confirming that the synthesized compound has the correct empirical formula. The empirical formula for this compound is C₁₀H₉ClN₂O. scbt.com

The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and high degree of purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₉ClN₂O)

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.011208.6457.57%
HydrogenH1.008208.644.35%
ChlorineCl35.453208.6417.00%
NitrogenN14.007208.6413.43%
OxygenO15.999208.647.67%

Theoretical and Computational Investigations of 1,2,4 Oxadiazole Systems

Quantum Mechanical (QM) Approaches to Electronic Structure and Stability

Quantum mechanics forms the theoretical bedrock for understanding the behavior of electrons in molecules. By solving approximations of the Schrödinger equation, QM methods can calculate a molecule's electronic structure, optimized geometry, and energetic properties. The two most prominent QM approaches used for organic molecules are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory has become a leading computational method in chemistry for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for systems like substituted oxadiazoles. DFT methods calculate the total energy of a molecule based on its electron density rather than a complex many-electron wavefunction.

In the study of 1,2,4-oxadiazole (B8745197) derivatives, DFT, particularly using the B3LYP hybrid functional with basis sets like 6-311G or 6-311++G(d,p), is routinely employed. These calculations are used to determine optimized molecular geometries (bond lengths and angles), vibrational frequencies for comparison with experimental infrared spectra, and various electronic properties. For instance, in a computational study of a 1,2,4-triazole (B32235) derivative, the B3LYP/6-311G(d,p) level of theory was used to optimize the structure and calculate spectroscopic data. Similarly, theoretical studies on other oxadiazole derivatives utilize DFT to understand their structure and stability. These methods would allow for a detailed analysis of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole, predicting its most stable conformation by analyzing the dihedral angles between the benzyl (B1604629) group, the chloromethyl group, and the central oxadiazole ring.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted 1,3,4-Oxadiazole Ring using DFT/B3LYP/6-311++G(d,p) (Note: This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and is provided for illustrative purposes.)

ParameterBondLength (Å)ParameterAngleValue (°)
C-OC5-O211.368C-N-NC9-N22-N23106.3
C=NC9-N221.298N-C-ON23-C11-O21115.1
C-NC11-N231.385C-O-CC5-O21-C11102.3

Data sourced from a study on a related oxadiazole derivative for illustrative context.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation with a higher degree of theoretical rigor than semi-empirical methods.

While highly accurate, ab initio calculations are computationally more demanding than DFT. They are often used as a benchmark for smaller molecules or to obtain highly precise energetic information. For a molecule like this compound, ab initio methods could be used to precisely calculate its stabilization energy and electronic properties, providing a valuable comparison to results obtained from DFT methods.

Analysis of Aromaticity and Energetic Parameters

The stability and reactivity of the 1,2,4-oxadiazole ring are intrinsically linked to its degree of aromaticity and key energetic parameters derived from its molecular orbitals.

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic molecule gains from the delocalization of its π-electrons. It is typically calculated by comparing the energy of the cyclic conjugated molecule with that of a suitable, non-aromatic reference compound through isodesmic or homodesmotic reactions. While the 1,2,4-oxadiazole ring is a five-membered heterocycle with potential for π-electron delocalization, it is generally considered to possess a low level of aromaticity compared to rings like benzene (B151609) or thiophene. ASE calculations for the parent 1,2,4-oxadiazole ring would quantify this modest stabilization.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For 1,2,4-oxadiazole derivatives, DFT calculations are the standard method for determining the energies of these orbitals and the resulting gap. For example, a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole calculated a HOMO-LUMO gap of 4.4815 eV, suggesting good kinetic stability. Analysis of the orbital distributions would show which parts of the this compound molecule—the benzyl ring, the oxadiazole core, or the substituents—contribute most to these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: Data is sourced from computational studies on related heterocyclic compounds for illustrative purposes and does not represent this compound.)

Compound SystemMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Imidazole DerivativeB3LYP/6-311G-6.297-1.8104.487
1,3,4-Oxadiazole DerivativeB3LYP/6-311++G(d,p)-6.574-2.0934.481

Mechanistic Elucidation of Reactions via Computational Chemistry

Computational chemistry offers a molecular-level view of reaction pathways, enabling the detailed study of transient species and the energetic factors that govern chemical transformations.

The exploration of a reaction's potential energy surface (PES) is fundamental to understanding its mechanism. The PES is a mathematical landscape that maps the potential energy of a set of atoms as a function of their spatial coordinates. Minima on this surface correspond to stable reactants, intermediates, and products, while saddle points represent transition states—the highest energy point along the lowest energy path from reactants to products.

Computational methods, particularly Density Functional Theory (DFT), are employed to map out the PES for reactions involving 1,2,4-oxadiazoles. For instance, in the study of [3+2] cycloaddition reactions, which are crucial for the synthesis of various heterocyclic systems, DFT calculations at levels like B3LYP/6-311G(d,p) can be used to locate and characterize the transition states. The characterization of a transition state involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a key predictor of reaction kinetics. A lower energy barrier implies a faster reaction rate. These calculations can elucidate the feasibility of proposed reaction mechanisms, such as the one-step mechanism often observed in 3+2 cycloaddition reactions.

Table 1: Illustrative Energetic Data from PES Calculations for a Hypothetical Reaction of a 1,2,4-Oxadiazole Derivative

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition State+15.21
Products-25.80

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of PES calculations.

Many reactions involving substituted 1,2,4-oxadiazoles can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry provides a powerful means to predict and rationalize the observed selectivity.

Regioselectivity , the preference for one direction of bond formation over another, can be explained by analyzing the energies of the different possible transition states. The reaction pathway with the lowest activation energy will be the most favorable, leading to the major product. For example, in the reaction of an unsymmetrical 1,2,4-oxadiazole with another unsymmetrical reactant, two or more regioisomeric products are possible. By calculating the energies of the transition states leading to each regioisomer, the preferred outcome can be predicted.

Conceptual DFT, through the analysis of reactivity indices such as Parr functions, can also offer qualitative insights into regioselectivity by identifying the most nucleophilic and electrophilic sites on the reacting molecules.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is also amenable to computational investigation. By comparing the energies of the diastereomeric transition states, the stereochemical outcome of a reaction can be predicted.

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways

PathwayRegioisomerActivation Energy (kcal/mol)Predicted Outcome
Aortho20.5Minor Product
Bmeta15.2Major Product

Note: This table presents hypothetical data to demonstrate the use of computational chemistry in predicting regioselectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying reaction mechanisms, they are computationally expensive for large systems or for simulating the behavior of molecules over time. Molecular Dynamics (MD) simulations, which use classical mechanics to model the motions of atoms and molecules, are well-suited for these tasks.

Conformational Analysis: The 1,2,4-oxadiazole ring itself is relatively rigid, but the substituents attached to it can have significant conformational flexibility. For a molecule like this compound, the rotation around the single bonds connecting the benzyl and chloromethyl groups to the oxadiazole ring leads to a variety of possible conformations. MD simulations can explore the conformational space of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Intermolecular Interactions: MD simulations are particularly powerful for studying the interactions between a molecule and its environment, such as a solvent or a biological macromolecule like a protein. nih.govresearchgate.net By simulating the system over time (typically nanoseconds to microseconds), MD can reveal the nature and dynamics of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govmdpi.com

In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govresearchgate.net The simulation can show whether the ligand remains bound in the active site of the protein and which interactions are most important for binding. For 1,2,4-oxadiazole derivatives, understanding these interactions is key to developing them as potential therapeutic agents. mdpi.com

Table 3: Key Intermolecular Interactions Identified from MD Simulations of a 1,2,4-Oxadiazole Ligand in a Protein Binding Site (Illustrative Example)

Interaction TypeInteracting Groups (Ligand)Interacting Groups (Protein)Occupancy (%)
Hydrogen BondOxadiazole NitrogenAmino Acid Side Chain75
Pi-AlkylBenzyl RingAliphatic Side Chain60
Halogen BondChloromethyl GroupCarbonyl Oxygen40

Note: This table contains hypothetical data to illustrate the type of information that can be gleaned from MD simulations.

Future Research Directions and Uncharted Territories in 3 Benzyl 5 Chloromethyl 1,2,4 Oxadiazole Chemistry

Development of Highly Atom-Economical and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research on 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole should prioritize the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry and atom economy.

Current syntheses of 3,5-disubstituted 1,2,4-oxadiazoles often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. nih.govnih.gov Prospective research should aim to develop one-pot or tandem reactions that minimize purification steps and solvent usage. nih.govresearchgate.net For instance, exploring microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net Ultrasound-mediated synthesis is another green technique that could enhance reaction rates and yields. nih.gov

A key objective will be to move away from stoichiometric reagents towards catalytic systems. The development of novel catalysts, potentially based on earth-abundant metals, for the key cyclization step would represent a significant advance. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents could further enhance the environmental credentials of the synthesis. nih.gov

| Solvent-Free or Green Solvents | Reduced environmental impact from volatile organic compounds. nih.gov | Investigation of solid-state reactions or the use of biodegradable solvents. |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations of the Oxadiazole Ring

The 1,2,4-oxadiazole (B8745197) ring is known for its susceptibility to various transformations, including ring-opening and rearrangement reactions. chim.it However, the specific reactivity of the this compound system remains an area with significant potential for discovery.

Future investigations could focus on exploring the stability and reactivity of the oxadiazole ring under a variety of conditions, such as photochemical, electrochemical, or high-pressure environments. The interplay between the benzyl (B1604629) group at the 3-position and the chloromethyl group at the 5-position could lead to unique and unforeseen reactivity. For example, intramolecular reactions initiated at the chloromethyl group could potentially involve the benzyl ring or the oxadiazole nucleus, leading to novel fused heterocyclic systems.

Furthermore, the 1,2,4-oxadiazole ring can undergo rearrangements like the Boulton-Katritzky rearrangement. chim.it A systematic study of such rearrangements with this compound could provide access to a diverse range of other heterocyclic scaffolds. The exploration of its behavior in the presence of various transition metal catalysts could also unveil novel cross-coupling reactions or C-H activation pathways, expanding the synthetic utility of this compound.

Advanced Derivatization Strategies for Accessing Complex Molecular Architectures

The presence of a reactive chloromethyl group at the 5-position makes this compound an excellent scaffold for chemical diversification. This functional handle allows for a wide array of nucleophilic substitution reactions, opening the door to the synthesis of a vast library of derivatives with potentially interesting biological or material properties.

Future research should focus on developing advanced derivatization strategies to construct complex molecular architectures. This could involve multi-component reactions where the chloromethyl group acts as a key reactive site, or the use of this compound as a building block in the synthesis of macrocycles or polymers. The introduction of diverse functionalities through substitution of the chlorine atom could be used to tune the compound's properties for specific applications. For instance, derivatization with moieties known to interact with biological targets could lead to the discovery of new therapeutic agents. mdpi.commdpi.com

Table 2: Potential Derivatization Reactions of the 5-(Chloromethyl) Group

Nucleophile Resulting Functional Group Potential Application Area
Amines Aminomethyl Medicinal Chemistry (e.g., introduction of basic centers)
Thiols Thiomethyl Material Science (e.g., for surface modification)
Alcohols/Phenols Alkoxymethyl/Aryloxymethyl Agrochemicals, Medicinal Chemistry
Azides Azidomethyl Click Chemistry, Bioorthogonal Labeling

Synergistic Integration of Machine Learning and Artificial Intelligence in Synthetic Planning and Mechanistic Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis. nih.govchemrxiv.org The application of these computational tools to the chemistry of this compound represents a significant frontier for future research.

Furthermore, machine learning models can be trained to predict the outcomes of reactions involving this compound. By analyzing the structural features of reactants and reagents, these models could predict reaction yields, identify potential side products, and even suggest optimal reaction conditions. This predictive capability would significantly accelerate the discovery and optimization of new reactions and derivatization strategies.

In the realm of mechanistic studies, AI and quantum chemical calculations can be used in synergy to elucidate the complex reaction pathways of the 1,2,4-oxadiazole ring. chemrxiv.org This could lead to a deeper understanding of its reactivity and guide the design of new transformations. The development of predictive models for reaction mechanisms would be a powerful tool for rational catalyst design and the discovery of unprecedented chemical transformations.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole reacts with benzotriazole derivatives in acetonitrile under reflux with potassium carbonate as a base, yielding substituted oxadiazoles (e.g., 5-(benzotriazolylmethyl)-3-phenyl derivatives) . Purification via recrystallization (ethyl acetate/ethanol) and characterization by NMR, IR, and X-ray crystallography are standard.

Q. Q2. How is the compound characterized structurally?

X-ray crystallography is critical for confirming molecular geometry. Key structural features include planar 1,2,4-oxadiazole and benzyl rings with dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole moieties) and weak intermolecular C–H⋯N hydrogen bonds forming 2D sheets . Analytical techniques like mass spectrometry (exact mass: 220.65 g/mol) and elemental analysis validate purity .

Advanced Synthetic Challenges

Q. Q3. Why do cyanation reactions of 5-(chloromethyl)-1,2,4-oxadiazoles with KCN yield unexpected products?

At room temperature, KCN in acetonitrile promotes trisubstituted acetonitrile formation instead of direct substitution. This is attributed to competing elimination and decyanation pathways. Elevated temperatures (100°C) favor 1,2,4-oxadiazole-substituted propanes, suggesting thermal instability of intermediates . Researchers must optimize reaction conditions and monitor intermediates via LC-MS to avoid side reactions.

Q. Q4. How can computational tools aid in reaction design?

Software like Multiwfn enables wavefunction analysis (e.g., electrostatic potential mapping, bond order calculations) to predict reactivity and regioselectivity. For example, analyzing electron density topology helps identify nucleophilic/electrophilic sites on the oxadiazole ring, guiding substitution strategies .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q. Q5. What biological activities are associated with 1,2,4-oxadiazole derivatives?

These compounds exhibit diverse bioactivities:

  • Anticancer : 3-Aryl-5-aryl derivatives induce apoptosis via G1 phase arrest and target proteins like TIP47 (IGF II receptor binding protein) .
  • Antimicrobial : Substitution with thiazole or benzotriazole enhances activity against bacterial/fungal strains .
  • Analgesic : Electron-withdrawing groups (e.g., Cl) at the 5-position improve potency .

Q. Q6. How do substituents influence pharmacological activity?

  • Benzyl vs. aryl groups : Benzyl substituents enhance lipophilicity, improving blood-brain barrier penetration for CNS targets.
  • Chloromethyl group : Increases electrophilicity, enabling covalent binding to biological nucleophiles (e.g., cysteine residues) .
  • Heterocyclic fusion : Benzotriazole or thiazole moieties introduce π-π stacking interactions with enzyme active sites .

Crystallography and Intermolecular Interactions

Q. Q7. How do weak hydrogen bonds affect crystal packing?

Intermolecular C–H⋯N bonds (2.6–2.8 Å) stabilize 2D networks, influencing solubility and melting points. For example, planar oxadiazole rings stack via van der Waals interactions, while benzyl groups create hydrophobic channels . Such structural insights guide co-crystal design for improved bioavailability.

Q. Q8. Can crystallographic data predict physicochemical properties?

Yes. Density functional theory (DFT) calculations using crystallographic parameters (e.g., unit cell dimensions) predict vibrational spectra, polarizability, and thermal stability. Tools like SHELXL refine hydrogen atom positions, critical for accurate property modeling .

Data Contradictions and Troubleshooting

Q. Q9. Why do conflicting bioactivity results arise across studies?

Variations in assay conditions (e.g., cell lines, incubation times) and impurity profiles (e.g., unreacted chloromethyl intermediates) are common culprits. For example, antiproliferative activity in T47D breast cancer cells may not translate to HT-29 colon cancer models due to differential target expression . Rigorous purity validation (HPLC >98%) and standardized assays (e.g., MTT protocol) mitigate discrepancies.

Q. Q10. How to address low yields in benzotriazole substitution reactions?

Low yields often stem from incomplete deprotonation of benzotriazole. Adding excess K2CO3 (15 mmol vs. 1 mmol substrate) and extending reflux time (10–12 hours) improves efficiency. Solvent screening (DMF vs. acetonitrile) may also enhance reactivity .

Advanced Applications Beyond Pharmacology

Q. Q11. Are 1,2,4-oxadiazoles viable in agrochemistry or materials science?

Yes. Derivatives with electron-deficient rings (e.g., nitro groups) exhibit herbicidal and insecticidal activity by inhibiting acetolactate synthase . In materials science, bis-1,2,4-oxadiazole derivatives show promise as high-energy density materials (detonation velocity >9000 m/s) due to their thermal stability and nitrogen-rich content .

Methodological Best Practices

Q. Q12. What protocols optimize SAR studies?

  • Library design : Focus on substituent diversity (e.g., halogens, alkoxy, heteroaryls) at positions 3 and 5 .
  • In silico screening : Use docking software (AutoDock) to prioritize candidates with high affinity for targets like GSK-3β or COX-2 .
  • Metabolic stability : Incorporate prodrug moieties (e.g., ester groups) to enhance pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.